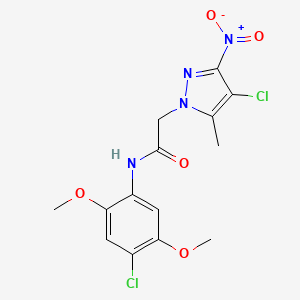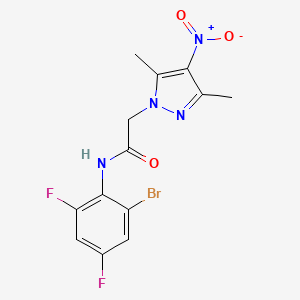![molecular formula C21H24N2O4S B3568459 N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide](/img/structure/B3568459.png)
N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide
Overview
Description
N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinoline ring system substituted with methoxy and trimethyl groups, and a sulfonyl phenyl acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of Methoxy and Trimethyl Groups: The methoxy and trimethyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents such as methyl iodide and methanol.
Sulfonylation: The sulfonyl group can be introduced by reacting the quinoline derivative with sulfonyl chloride in the presence of a base such as pyridine.
Acetylation: Finally, the acetamide moiety can be introduced by reacting the sulfonylated quinoline derivative with acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the quinoline ring or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives or sulfonyl groups.
Substitution: Various substituted quinoline or phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in inflammatory pathways by binding to their active sites, thereby reducing the production of pro-inflammatory mediators. Additionally, it may interact with DNA or proteins in cancer cells, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
N-{4-[(7-methoxy-2,2,4-trimethylquinolin-1(2H)-yl)sulfonyl]phenyl}acetamide can be compared with other similar compounds, such as:
N-(4-[(4-aminophenyl)sulfonyl]phenyl)acetamide: This compound has a similar sulfonyl phenyl acetamide moiety but lacks the quinoline ring, making it less complex and potentially less versatile.
N-(4-methoxyphenyl)-2-methoxyacetamide: This compound contains methoxy groups but lacks the sulfonyl and quinoline functionalities, resulting in different chemical properties and applications.
The uniqueness of this compound lies in its combination of the quinoline ring system with sulfonyl and acetamide functionalities, providing a versatile scaffold for various chemical modifications and applications.
Properties
IUPAC Name |
N-[4-(7-methoxy-2,2,4-trimethylquinolin-1-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-14-13-21(3,4)23(20-12-17(27-5)8-11-19(14)20)28(25,26)18-9-6-16(7-10-18)22-15(2)24/h6-13H,1-5H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORJJASKHNLEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]-4-methoxybenzamide](/img/structure/B3568381.png)
![2-chloro-N-[2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl]benzamide](/img/structure/B3568389.png)
![N-{2-[4-(dimethylamino)phenyl]-1,3-benzoxazol-5-yl}-3-nitrobenzamide](/img/structure/B3568390.png)

![2-(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B3568401.png)
![2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B3568419.png)

![3,4-dihydroquinolin-1(2H)-yl[5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone](/img/structure/B3568436.png)
![4-[7-(4-Aminophenoxy)-3-phenylquinoxalin-2-yl]aniline](/img/structure/B3568454.png)
![N-{4-[(6-ethoxy-2,2,4-trimethyl-1(2H)-quinolinyl)sulfonyl]phenyl}acetamide](/img/structure/B3568460.png)
![4-[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B3568462.png)
![1,1'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dipiperidine](/img/structure/B3568464.png)
![5-[(4-benzamidophenyl)sulfamoyl]-2,4-dichloro-N-phenylbenzamide](/img/structure/B3568469.png)
![3-[[2,4-dichloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoic acid](/img/structure/B3568473.png)
